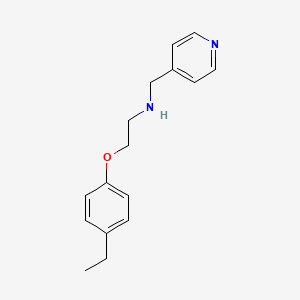
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known to possess various biochemical and physiological effects, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling for Analytical Purposes
The compound and its relatives, such as AR-A014418, have been synthesized and labeled for analytical uses, particularly in drug absorption, distribution, and other pharmacokinetics studies. For instance, the stable deuterium-labeled [2H3]AR-A014418 was synthesized to be used as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis (Liang, Wang, Yan, & Wang, 2020).
Potential Therapeutic Applications
Urea derivatives, including those related to 1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea, have been investigated for their therapeutic potential. For instance, certain urea derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes, showcasing their potential in treating conditions related to inflammation (Ohemeng, Appollina, Nguyen, Schwender, Singer, Steber, Ansell, Argentieri, & Hageman, 1994).
Radiolabeling for PET Studies
Radiolabeling of compounds similar to 1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea, such as AR-A014418 with carbon-11, has been explored to create radiotracers for positron emission tomography (PET) studies. This approach aids in studying the distribution and pharmacokinetics of these compounds in vivo, although some studies have indicated challenges related to brain penetration which could limit their use in cerebral PET studies (Hicks, Wilson, Rubie, Woodgett, Houle, & Vasdev, 2012).
Material Science Applications
Research has also explored the synthesis and properties of methacrylate polymers bearing benzofuran derivatives, which could have implications in material science, particularly in the development of polymers with specific dielectric and thermal properties (Çelik & Coskun, 2018).
Antimicrobial Properties
Some benzofuran aryl ureas and carbamates have been synthesized and evaluated for their antimicrobial activities. This line of research holds promise for the development of new antimicrobial agents to combat various microbial infections (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).
Eigenschaften
IUPAC Name |
1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-24-17-10-8-15(9-11-17)14-22-20(23)21-12-4-6-18-13-16-5-2-3-7-19(16)25-18/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHAFSSNVYIMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2740206.png)


![1-(3'-(4-methoxyphenyl)-1'-phenyl-5-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2740210.png)
![Ethyl 2-[[4-(4-nitrophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2740211.png)
![6-[(2-Methylphenyl)methylsulfanyl]-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2740214.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2740222.png)
![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)


![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)
